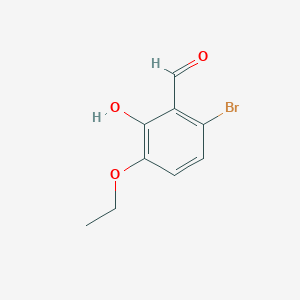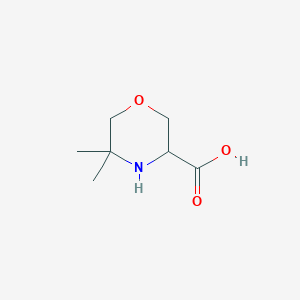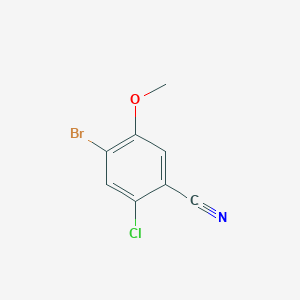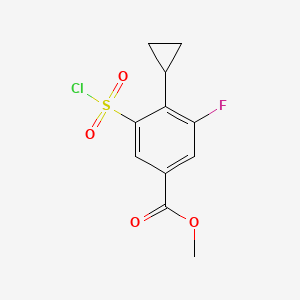
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-5-fluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-5-fluorobenzoate is an organic compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfonyl)-4-cyclopropyl-5-fluorobenzoate typically involves the chlorosulfonylation of a precursor benzoate compound. The reaction is carried out using chlorosulfonic acid as the chlorosulfonylating agent. The process involves the following steps:
Starting Material: The precursor benzoate compound is selected based on the desired substitution pattern.
Chlorosulfonylation: The precursor is treated with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group.
Cyclopropyl and Fluoro Substitution: The cyclopropyl and fluoro groups are introduced through subsequent reactions, often involving specific reagents and catalysts to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorosulfonylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions is crucial to maintain product quality and yield.
化学反应分析
Types of Reactions
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-5-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding different derivatives.
Oxidation Reactions: Oxidative conditions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Reducing Agents: Agents like tin(II) chloride are used for reduction reactions.
Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate are employed for oxidation reactions.
Major Products Formed
Sulfonamides: Formed through substitution with amines.
Sulfonates: Result from substitution with alcohols.
Reduced Derivatives: Obtained through reduction of the chlorosulfonyl group.
科学研究应用
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-5-fluorobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Biological Studies: Explored for its interactions with biological molecules and potential therapeutic effects.
作用机制
The mechanism of action of Methyl 3-(chlorosulfonyl)-4-cyclopropyl-5-fluorobenzoate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The cyclopropyl and fluoro groups may contribute to the compound’s stability and specificity in binding to its targets.
相似化合物的比较
Similar Compounds
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: Similar in structure but with a thiophene ring instead of a benzoate.
6-Chlorosulfonylbenzoxazolin-2-one: Contains a chlorosulfonyl group and a benzoxazolinone ring.
Uniqueness
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-5-fluorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the chlorosulfonyl, cyclopropyl, and fluoro groups makes it a versatile compound for various applications.
属性
分子式 |
C11H10ClFO4S |
|---|---|
分子量 |
292.71 g/mol |
IUPAC 名称 |
methyl 3-chlorosulfonyl-4-cyclopropyl-5-fluorobenzoate |
InChI |
InChI=1S/C11H10ClFO4S/c1-17-11(14)7-4-8(13)10(6-2-3-6)9(5-7)18(12,15)16/h4-6H,2-3H2,1H3 |
InChI 键 |
KFBMNYREGVCKNK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C(=C1)S(=O)(=O)Cl)C2CC2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


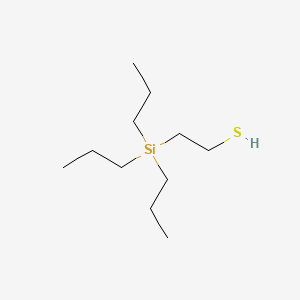
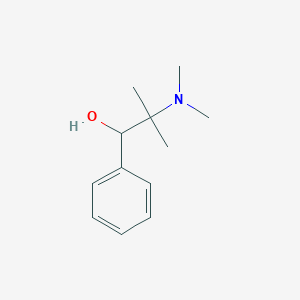
![3-[Ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzoic acid](/img/structure/B13942447.png)
![Acetamide, N-[2-(3-ethyl-2,3,4,9-tetrahydro-4-methoxy-1-methylene-1H-carbazol-2-yl)ethyl]-N-methyl-](/img/structure/B13942452.png)
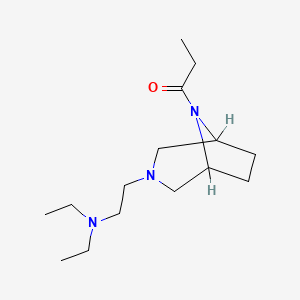
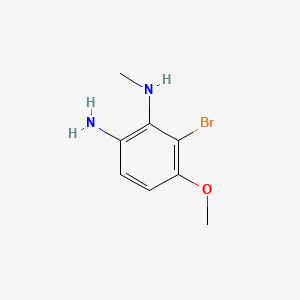
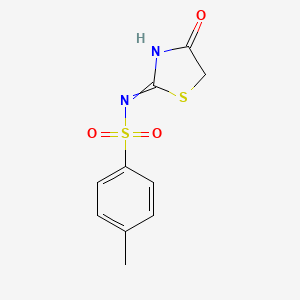
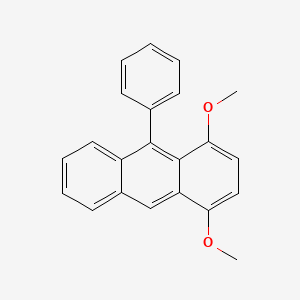
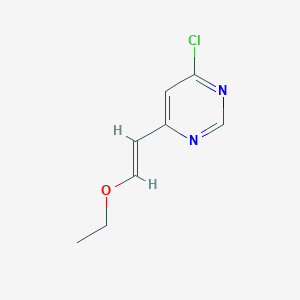
![3-(4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)phenyl)propanoic acid](/img/structure/B13942501.png)
